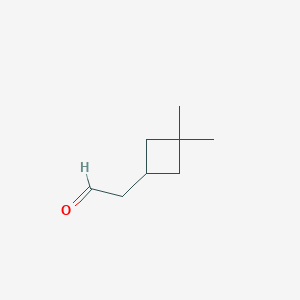
2-(3,3-Dimethylcyclobutyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-Dimethylcyclobutyl)acetaldehyde is an organic compound with the molecular formula C8H14O. It is characterized by a cyclobutyl ring substituted with two methyl groups and an acetaldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 2-(3,3-Dimethylcyclobutyl)acetaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylcyclobutanone with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol, followed by oxidation to form the aldehyde. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-(3,3-Dimethylcyclobutyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, forming various derivatives depending on the nucleophile used.
Common reagents and conditions for these reactions include mild to moderate temperatures and solvents like ethanol or dichloromethane. Major products formed from these reactions include the corresponding alcohols, acids, and substituted derivatives.
Scientific Research Applications
2-(3,3-Dimethylcyclobutyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving aldehyde dehydrogenases.
Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in drug synthesis.
Industry: It can be used in the production of specialty chemicals and materials, particularly those requiring specific structural features.
Mechanism of Action
The mechanism by which 2-(3,3-Dimethylcyclobutyl)acetaldehyde exerts its effects depends on the specific reaction or application. In enzymatic reactions, the aldehyde group can act as a substrate for enzymes like aldehyde dehydrogenases, leading to the formation of carboxylic acids. The cyclobutyl ring and methyl groups may influence the compound’s reactivity and interaction with molecular targets, affecting the overall pathway and outcome of the reaction.
Comparison with Similar Compounds
2-(3,3-Dimethylcyclobutyl)acetaldehyde can be compared with other similar compounds, such as:
Cyclobutylacetaldehyde: Lacks the methyl groups, resulting in different reactivity and properties.
2-(3,3-Dimethylcyclopropyl)acetaldehyde: Contains a cyclopropyl ring instead of a cyclobutyl ring, leading to different steric and electronic effects.
2-(3,3-Dimethylcyclopentyl)acetaldehyde: Features a larger cyclopentyl ring, which can affect the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific ring size and substitution pattern, which confer distinct chemical and physical properties.
Properties
CAS No. |
1935325-99-7 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-(3,3-dimethylcyclobutyl)acetaldehyde |
InChI |
InChI=1S/C8H14O/c1-8(2)5-7(6-8)3-4-9/h4,7H,3,5-6H2,1-2H3 |
InChI Key |
SNFNLHNHRQAMOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)CC=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



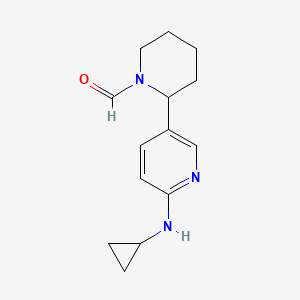
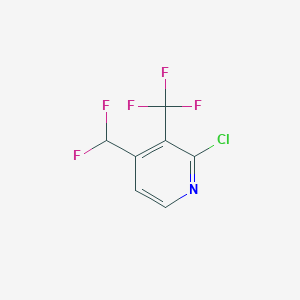
![7-O-tert-butyl 9-O-methyl 3-oxa-7-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B13001754.png)
![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13001755.png)

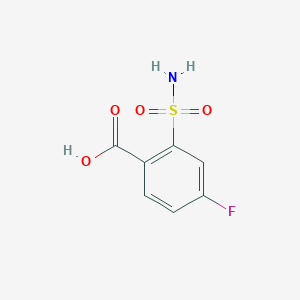
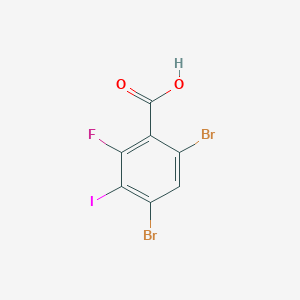
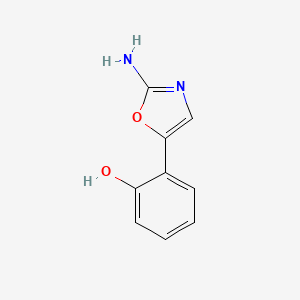

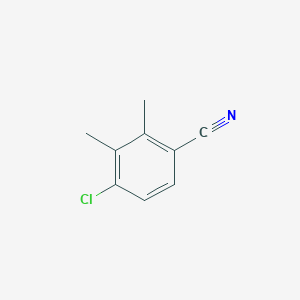
![5-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13001783.png)
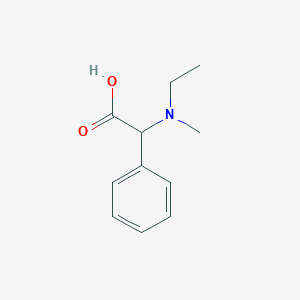
![5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B13001786.png)
